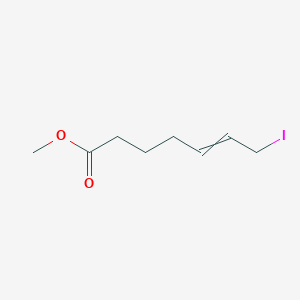

Methyl 7-iodohept-5-enoate

Description

Methyl 7-iodohept-5-enoate is an unsaturated methyl ester characterized by a seven-carbon chain with an iodine atom at the seventh position and a double bond at the fifth carbon. Its molecular formula is C₈H₁₃IO₂, with a molecular weight of 268.09 g/mol. The iodine substituent introduces significant steric and electronic effects, distinguishing it from simpler alkyl or oxygen-substituted esters. This compound is primarily utilized in organic synthesis as an intermediate, particularly in cross-coupling reactions where the iodine atom serves as a leaving group or a heavy atom for crystallographic studies . Its structural uniqueness makes it valuable in pharmaceutical and materials chemistry, though direct applications are less documented compared to analogs like methylphenidate derivatives .

Properties

CAS No. |

64493-06-7 |

|---|---|

Molecular Formula |

C8H13IO2 |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

methyl 7-iodohept-5-enoate |

InChI |

InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h3,5H,2,4,6-7H2,1H3 |

InChI Key |

VJSYRMFXFUQTOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC=CCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-iodohept-5-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 7-hydroxyhept-5-enoate. This reaction typically uses iodine and a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), under mild conditions to achieve the desired product .

Another method involves the hydrolysis of methyl 7-bromohept-5-enoate followed by iodination. The brominated precursor can be prepared through the reaction of 7-hydroxyhept-5-enoic acid with phosphorus tribromide (PBr3), followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the iodination process is carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodohept-5-enoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Reduction Reactions: The double bond can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding saturated ester.

Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium thiolate (NaSMe) in dimethyl sulfoxide (DMSO) at room temperature.

Hydrogenation: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

Oxidation: KMnO4 in aqueous solution at elevated temperatures.

Major Products

Substitution: Methyl 7-thiohept-5-enoate, methyl 7-aminohept-5-enoate.

Reduction: Methyl 7-iodoheptanoate.

Oxidation: 7-iodoheptanoic acid.

Scientific Research Applications

Methyl 7-iodohept-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-iodohept-5-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to enzymes and receptors . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog: Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate

- Structure : This compound (C₁₁H₁₆O₅) features an oxo group at C7 and an isopropylidene-protected diol at C5–C6, with a double bond at C3 .

- Key Differences: Substituents: Methyl 7-iodohept-5-enoate lacks the isopropylidene and oxo groups but includes iodine, which increases molecular weight (268 vs. 228 g/mol) and polarizability. Reactivity: The iodine atom in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the oxo group in the analog enables ketone-specific reactions like reductions .

Pharmaceutical Analogs: Methylphenidate Derivatives

- Examples : Dexmethylphenidate hydrochloride (US Patent 7,247,730) and d-threo-methylphenidate (US Patent 6,100,401) are esters with nitrogen-containing aromatic rings .

- Functional Contrast: this compound lacks the psychostimulant phenylpiperidine core of methylphenidates, limiting direct pharmacological overlap. However, its iodine substituent enhances utility as a heavy-atom marker in crystallographic studies of bioactive molecules .

Natural Methyl Esters: Sandaracopimaric Acid Methyl Ester and Communic Acid Esters

- Source : Isolated from Austrocedrus chilensis resin, these diterpene esters (e.g., C₂₁H₃₂O₂) have rigid bicyclic structures .

- Comparison: Polarity: The iodine in this compound increases polarity compared to hydrocarbon-rich natural esters, affecting solubility (e.g., higher logP for natural esters). Stability: Natural esters with conjugated double bonds (e.g., communic acids) exhibit UV stability, whereas the iodine substituent may confer susceptibility to photodehalogenation .

Physicochemical Properties

Table 1: Comparative Properties of Methyl Esters

Notes:

- This compound’s higher molecular weight and iodine content increase density and refractive index compared to methyl salicylate.

- Estimated logP (2.1) reflects moderate lipophilicity, suitable for organic phase reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.